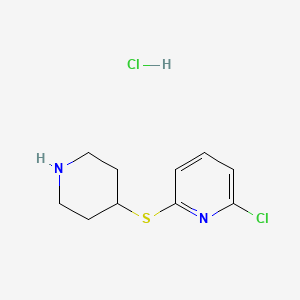

Clorhidrato de anpirtolina

Descripción general

Descripción

El clorhidrato de anpirtolina es un compuesto químico sintético con la fórmula química C10H13ClN2S. Es conocido principalmente por su función como agonista del receptor 5-HT1B y antagonista del receptor 5-HT3. Este compuesto se utiliza en la investigación científica para estudiar sus efectos sobre la síntesis de serotonina y el comportamiento agresivo .

Aplicaciones Científicas De Investigación

Anpirtoline hydrochloride is extensively used in scientific research due to its unique pharmacological properties:

Chemistry: Used as a reference compound in studies involving serotonin receptors.

Biology: Investigated for its effects on serotonin synthesis and aggressive behavior in animal models.

Medicine: Explored for its potential therapeutic effects in treating conditions related to serotonin imbalance, such as depression and anxiety.

Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors

Mecanismo De Acción

El clorhidrato de anpirtolina ejerce sus efectos principalmente a través de su interacción con los receptores de serotonina:

Agonista del Receptor 5-HT1B: Activa los receptores 5-HT1B, lo que lleva a una disminución en la síntesis y liberación de serotonina.

Antagonista del Receptor 5-HT3: Bloquea los receptores 5-HT3, lo que puede modular la liberación de neurotransmisores y reducir el comportamiento agresivo

Compuestos Similares:

Sumatriptán: Otro agonista del receptor 5-HT1B utilizado en el tratamiento de las migrañas.

Ondansetrón: Un antagonista del receptor 5-HT3 utilizado para prevenir las náuseas y los vómitos.

Comparación:

Análisis Bioquímico

Biochemical Properties

Anpirtoline hydrochloride plays a significant role in biochemical reactions by interacting with serotonin receptors. It acts as a potent and selective agonist for the 5-HT1B receptor and an antagonist for the 5-HT3 receptor . The interaction with the 5-HT1B receptor leads to a decrease in serotonin synthesis, which in turn reduces aggressive behavior . Additionally, anpirtoline hydrochloride’s antagonistic action on the 5-HT3 receptor contributes to its overall biochemical effects .

Cellular Effects

Anpirtoline hydrochloride influences various cellular processes, particularly those related to serotonin signaling pathways. By acting on the 5-HT1B receptor, it decreases serotonin synthesis, which affects cell signaling pathways involved in mood regulation and aggression . The compound also impacts gene expression related to serotonin production and metabolism . Furthermore, anpirtoline hydrochloride’s action on the 5-HT3 receptor can modulate cellular metabolism and neurotransmitter release .

Molecular Mechanism

The molecular mechanism of anpirtoline hydrochloride involves its binding interactions with serotonin receptors. As a 5-HT1B receptor agonist, it binds to the receptor and activates it, leading to a decrease in serotonin synthesis . This activation inhibits the release of serotonin, thereby reducing aggressive behavior . On the other hand, as a 5-HT3 receptor antagonist, anpirtoline hydrochloride binds to the receptor and prevents its activation, which can modulate neurotransmitter release and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of anpirtoline hydrochloride have been observed to change over time. The compound is stable under standard storage conditions and can be stored for up to 12 months . In in vitro and in vivo studies, anpirtoline hydrochloride has shown long-term effects on cellular function, particularly in reducing aggressive behavior over extended periods . The stability and degradation of the compound under different experimental conditions may vary .

Dosage Effects in Animal Models

The effects of anpirtoline hydrochloride vary with different dosages in animal models. Studies have shown that low to moderate doses (0.125–1.5 mg/kg) of anpirtoline hydrochloride can effectively reduce aggressive behavior in mice without affecting motor behavior . Higher doses may lead to adverse effects, such as worsening of Parkinson’s disease symptoms in animal models . These findings highlight the importance of dosage optimization in research involving anpirtoline hydrochloride.

Metabolic Pathways

Anpirtoline hydrochloride is involved in metabolic pathways related to serotonin synthesis and metabolism. It interacts with enzymes and cofactors involved in serotonin production, leading to a decrease in serotonin levels . The compound’s action on the 5-HT1B receptor plays a crucial role in modulating metabolic flux and metabolite levels associated with serotonin

Transport and Distribution

Anpirtoline hydrochloride is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound is known to penetrate the blood-brain barrier, allowing it to exert its effects on central serotonin synthesis and neurotransmitter release

Subcellular Localization

The subcellular localization of anpirtoline hydrochloride is influenced by its interactions with targeting signals and post-translational modifications. The compound is primarily localized in cellular compartments associated with serotonin synthesis and release . Its activity and function are modulated by its localization within specific organelles, such as synaptic vesicles and neurotransmitter release sites . Understanding the subcellular localization of anpirtoline hydrochloride is essential for elucidating its precise mechanism of action.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El clorhidrato de anpirtolina se puede sintetizar a través de un proceso de múltiples pasos. Un método común involucra la reacción de 2-cloro-6-piridiltiol con 4-piperidona bajo condiciones específicas. La reacción se lleva a cabo típicamente bajo una atmósfera de argón con hidruro de sodio como base y dimetilacetamida como solvente .

Métodos de Producción Industrial: Si bien los métodos detallados de producción industrial no están ampliamente documentados, la síntesis generalmente sigue los procedimientos de laboratorio con una ampliación de las condiciones de reacción. El compuesto se purifica y se convierte a su forma de sal de clorhidrato para fines de estabilidad y solubilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El clorhidrato de anpirtolina experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de cloro en el anillo de piridina se puede sustituir con otros nucleófilos.

Reacciones de Oxidación y Reducción: El átomo de azufre en el compuesto puede sufrir oxidación para formar sulfóxidos o sulfonas.

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Típicamente involucran nucleófilos como aminas o tioles en condiciones básicas.

Reacciones de Oxidación: A menudo utilizan agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Principales Productos Formados:

Reacciones de Sustitución: Producen varios derivados de piridina sustituidos.

Reacciones de Oxidación: Producen sulfóxidos o sulfonas dependiendo de la extensión de la oxidación.

4. Aplicaciones en Investigación Científica

El this compound se utiliza ampliamente en la investigación científica debido a sus propiedades farmacológicas únicas:

Química: Utilizado como compuesto de referencia en estudios que involucran receptores de serotonina.

Biología: Investigado por sus efectos sobre la síntesis de serotonina y el comportamiento agresivo en modelos animales.

Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de afecciones relacionadas con el desequilibrio de la serotonina, como la depresión y la ansiedad.

Industria: Utilizado en el desarrollo de nuevos agentes farmacológicos dirigidos a los receptores de serotonina

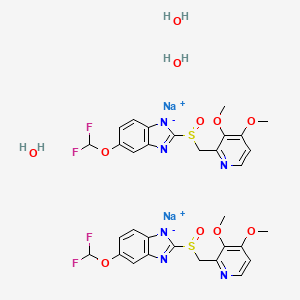

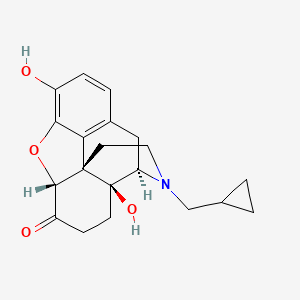

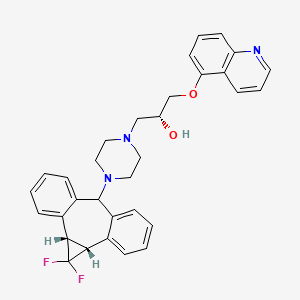

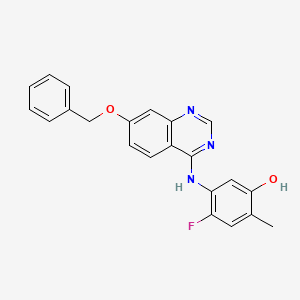

Comparación Con Compuestos Similares

Sumatriptan: Another 5-HT1B receptor agonist used in the treatment of migraines.

Ondansetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting.

Comparison:

Propiedades

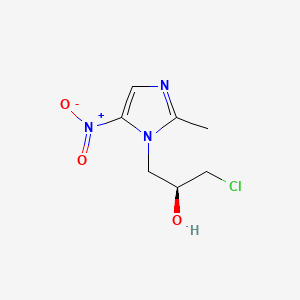

IUPAC Name |

2-chloro-6-piperidin-4-ylsulfanylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2S.ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXDJABVNGUGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=NC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10243986 | |

| Record name | Anpirtoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99201-87-3 | |

| Record name | Pyridine, 2-chloro-6-(4-piperidinylthio)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99201-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anpirtoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099201873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anpirtoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

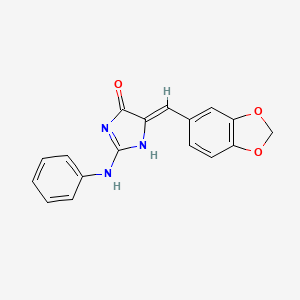

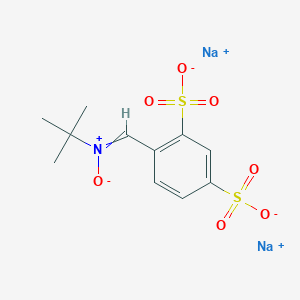

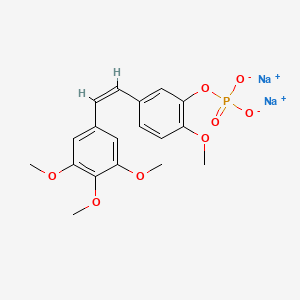

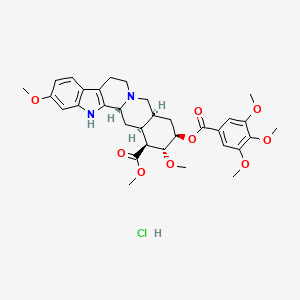

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.